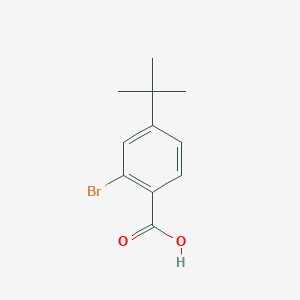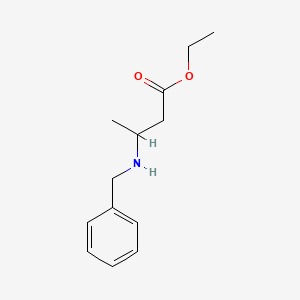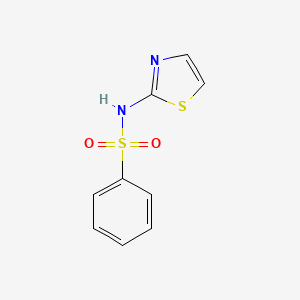
4-Amino-3-methyl-1H-pyrazol-5-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, characterized by its amino and carboxylic acid functional groups, is of significant interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and dyes.
Biochemische Analyse
Biochemical Properties
4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with D-amino acid oxidase (DAO), where 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid acts as a potent and selective inhibitor . This inhibition protects DAO cells from oxidative stress induced by D-Serine. Additionally, it has been observed to prevent formalin-induced tonic pain .
Cellular Effects
The effects of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of D-amino acid oxidase (DAO) leads to reduced oxidative stress in cells . This reduction in oxidative stress can have downstream effects on various cellular processes, including apoptosis, proliferation, and differentiation.
Molecular Mechanism
At the molecular level, 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid exerts its effects primarily through enzyme inhibition. By binding to the active site of D-amino acid oxidase (DAO), it prevents the enzyme from catalyzing the oxidation of D-amino acids . This binding interaction is crucial for its protective effects against oxidative stress. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid have been studied over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions. Long-term studies have shown that its protective effects against oxidative stress are sustained over extended periods
Dosage Effects in Animal Models
The effects of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound effectively inhibits D-amino acid oxidase (DAO) without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes such as D-amino acid oxidase (DAO) and other oxidoreductases . These interactions can influence metabolic flux and alter metabolite levels within cells. The compound’s role in modulating oxidative stress pathways is particularly noteworthy, as it can impact cellular redox balance and energy metabolism.
Transport and Distribution
Within cells and tissues, 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is transported and distributed through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and localization . The compound’s distribution can affect its efficacy and toxicity, as localized accumulation in certain tissues may enhance its therapeutic effects or lead to adverse reactions.
Subcellular Localization
The subcellular localization of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with enzymes such as D-amino acid oxidase (DAO) . Post-translational modifications or targeting signals may direct the compound to specific cellular compartments, influencing its biochemical interactions and therapeutic potential.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to consistent product quality and reduced production costs .
Analyse Chemischer Reaktionen
Types of Reactions
4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives.
Wirkmechanismus
The mechanism of action of 4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups enable the compound to form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The exact pathways and targets may vary depending on the specific application and the derivatives formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-methyl-1H-pyrazole: Similar structure but lacks the carboxylic acid group.
4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: Contains an amide group instead of a carboxylic acid group.
Uniqueness
4-Amino-3-methyl-1H-pyrazole-5-carboxylic acid is unique due to the presence of both amino and carboxylic acid functional groups, which confer distinct reactivity and potential biological activities. This dual functionality makes it a valuable intermediate in the synthesis of various bioactive compounds .
Eigenschaften
IUPAC Name |
4-amino-5-methyl-1H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(6)4(5(9)10)8-7-2/h6H2,1H3,(H,7,8)(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYMPVHVKBHXODP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325777 |
Source


|
| Record name | 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94993-81-4 |
Source


|
| Record name | 4-Amino-5-methyl-1H-pyrazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325777 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)
![Ethyl 2-[(chloroacetyl)amino]benzoate](/img/structure/B1267578.png)
![1-[4-(dimethylamino)phenyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)


![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)


